molecular formula C15H16N2O2 B15414340 1-Oxa-7-azaspiro[4.4]nonane-8-carbonitrile, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel-

1-Oxa-7-azaspiro[4.4]nonane-8-carbonitrile, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel-

Cat. No.: B15414340
M. Wt: 256.30 g/mol
InChI Key: RLVNVBQUXWXCOE-UKRRQHHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Oxa-7-azaspiro[4.4]nonane-8-carbonitrile, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel- is a spirocyclic molecule featuring a 1-oxa-7-aza bicyclic core with a phenylmethyl substituent at position 7 and a cyano group at position 7. Its stereochemistry is defined as (5R,8R)-relative configuration. Spirocyclic structures like this are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity and metabolic stability .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

(5R,8R)-7-benzyl-6-oxo-1-oxa-7-azaspiro[4.4]nonane-8-carbonitrile

InChI

InChI=1S/C15H16N2O2/c16-10-13-9-15(7-4-8-19-15)14(18)17(13)11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-9,11H2/t13-,15-/m1/s1

InChI Key

RLVNVBQUXWXCOE-UKRRQHHQSA-N

Isomeric SMILES

C1C[C@]2(C[C@@H](N(C2=O)CC3=CC=CC=C3)C#N)OC1

Canonical SMILES

C1CC2(CC(N(C2=O)CC3=CC=CC=C3)C#N)OC1

Origin of Product

United States

Biological Activity

1-Oxa-7-azaspiro[4.4]nonane-8-carbonitrile, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel- is a compound with potential biological activity, particularly in pharmacological applications. This compound is characterized by its unique spirocyclic structure, which contributes to its interaction with biological targets. This article reviews the existing literature on its biological activity, synthesis, and potential therapeutic applications.

  • Molecular Formula : C15H16N2O2
  • Molecular Weight : 256.3 g/mol
  • CAS Number : 267425-76-3

Biological Activity

1-Oxa-7-azaspiro[4.4]nonane derivatives have been studied for various biological activities, including:

  • Antimicrobial Activity : Some studies have indicated that spirocyclic compounds exhibit antimicrobial properties. The presence of a nitrile group may enhance this activity by interacting with microbial enzymes or membranes.
  • Anticancer Potential : Research has shown that similar spirocyclic compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and the inhibition of specific proteins involved in cell survival.
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-Oxa-7-azaspiro[4.4]nonane derivatives typically involves multi-step organic reactions, including cyclization and functional group transformations. The structure-activity relationship studies suggest that modifications to the phenylmethyl group and the carbonitrile moiety can significantly affect biological activity.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsYield (%)
1CyclizationAldehyde + Amine85
2Nitrile FormationSodium Cyanide90
3OxidationOxidizing Agent75

Case Studies

Several studies have reported on the biological evaluation of related compounds:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives of spirocyclic compounds showed significant antimicrobial activity against various bacterial strains, suggesting a potential for development as new antibiotics .
  • Evaluation in Cancer Models : In vitro studies indicated that certain spirocyclic compounds could inhibit the growth of cancer cell lines such as MCF-7 and HeLa, with IC50 values in the micromolar range .
  • Neuroprotective Studies : Research highlighted the neuroprotective effects of spirocyclic compounds in models of oxidative stress-induced neuronal damage, indicating their potential use in treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound: 1-Oxa-7-azaspiro[4.4]nonane backbone with a fused oxygen and nitrogen heteroatom system.
  • 1-Benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile (): Shares the spiro[4.4]nonane core but replaces the 1-oxa group with a 1-aza group. Substituents include benzyl (position 1), methyl (positions 7 and 9), and cyano (position 6). Stereochemistry confirmed as (5R,6S,7S,9S) via NOESY NMR .
  • 7-Oxa-9-aza-spiro[4.5]decane Derivatives (): Larger spiro[4.5] system with benzothiazolyl and dimethylamino-phenyl substituents.

Substituent Analysis

Compound Substituents (Positions) Key Functional Groups Molecular Weight Reference
Target Compound Phenylmethyl (7), Cyano (8) Oxa-aza spirocycle, Ketone (6) ~290–310*
1-Benzyl-7,9-dimethyl Analogue Benzyl (1), Methyl (7,9), Cyano (6) Aza spirocycle, Ketone (8) ~330–350*
7-Oxa-9-aza-spiro[4.5]decane () Benzothiazolyl (9), Hydroxyl (8) Dione (6,10), Amide linkages ~400–450*
1,7-Diazaspiro[4.4]nonane Derivatives () tert-Butyloxycarbonyl (Boc), Phenylethyl Carboxylic acid, Ester groups ~300–350*

*Estimated based on structural analogues.

Physicochemical Properties

  • LogP and Solubility: The target compound’s phenylmethyl and cyano groups likely increase hydrophobicity (LogP ~1.5–2.5*). Analogues with hydroxyl or carboxylic acid groups (e.g., ) exhibit higher polarity (LogP ~0.5–1.5) and improved aqueous solubility .
  • Crystallinity : Pharmacopeial compounds () meet crystallinity standards, suggesting that spirocyclic derivatives generally form stable crystalline structures .

Q & A

Basic: What are the key challenges in synthesizing 1-Oxa-7-azaspiro[4.4]nonane derivatives, and how can reaction conditions be optimized?

Answer:
Synthesis challenges include controlling stereochemistry, avoiding side reactions (e.g., ring-opening), and achieving high yields. Optimization involves:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to protect reactive amines during multi-step syntheses .
  • Catalysts : Employ chiral catalysts or auxiliaries to enforce (5R,8R) stereochemistry, as seen in total syntheses starting from D-glucose .
  • Solvent and temperature : Reactions in anhydrous solvents (e.g., THF) at controlled temperatures (e.g., 0–60°C) minimize undesired byproducts .

Advanced: How can stereochemical outcomes in the synthesis of (5R,8R)-configured spirocycles be controlled?

Answer:
Stereochemical control is achieved via:

  • Chiral pool synthesis : Use enantiopure starting materials like D-glucose to transfer chirality to the spirocyclic core .
  • Asymmetric catalysis : Apply transition-metal catalysts (e.g., Pd or Ru) in key cyclization steps to induce desired configurations .
  • Crystallographic validation : Confirm stereochemistry using X-ray diffraction, as demonstrated in structural studies of related azaspirene derivatives .

Basic: What spectroscopic techniques are critical for characterizing spirocyclic compounds like 1-Oxa-7-azaspiro[4.4]nonane derivatives?

Answer:
Essential techniques include:

  • NMR spectroscopy : 1H/13C NMR identifies substituent environments and confirms spirojunction connectivity .
  • IR spectroscopy : Detects functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • Mass spectrometry : High-resolution MS validates molecular formulas and purity .

Advanced: How do substituent variations on the spirocyclic core influence biological activity?

Answer:
Substituent effects are evaluated through:

  • Structure-Activity Relationship (SAR) studies : Compare analogs with different R-groups (e.g., benzyl vs. pyrazinyl) to assess potency changes. For example, phenylmethyl groups enhance steric bulk, potentially improving target binding .
  • Enzymatic assays : Test inhibition of targets like angiogenesis regulators (e.g., Raf-1) using modified derivatives .

Basic: What are common side reactions encountered during the synthesis of such spiro compounds, and how are they mitigated?

Answer:
Common issues include:

  • Ring-opening : Minimized by avoiding protic solvents and using mild acids (e.g., TFA) for deprotection .
  • Oligomerization : Controlled via dilute reaction conditions and slow addition of reagents .
  • Byproduct formation : Purified via column chromatography or recrystallization, as described in spirocyclic aminal syntheses .

Advanced: What strategies resolve data contradictions between computational predictions and experimental results in spiro compound synthesis?

Answer:
Discrepancies are addressed by:

  • Density Functional Theory (DFT) validation : Compare calculated transition states with experimental reaction outcomes to refine models .
  • Kinetic studies : Monitor reaction intermediates via in-situ IR or NMR to identify unaccounted pathways .
  • Crystallographic data : Use X-ray structures to confirm geometries that contradict computational predictions .

Basic: How is the purity of synthesized spirocyclic compounds assessed?

Answer:
Purity is verified using:

  • HPLC : Reverse-phase chromatography with UV detection ensures >95% purity .
  • Elemental analysis : Matches experimental C/H/N ratios to theoretical values .
  • Melting point consistency : Sharp melting ranges indicate homogeneity .

Advanced: What mechanistic insights explain the formation of 1-Oxa-7-azaspiro[4.4]nonane derivatives in multi-step syntheses?

Answer:
Key mechanistic steps include:

  • Cyclization : Intramolecular nucleophilic attack forms the spirocyclic core, as seen in azaspirene synthesis via keto-enol tautomerization .
  • Stereoselective ring closure : Chiral centers arise from asymmetric induction during cyclization, guided by steric and electronic effects .
  • Protection/deprotection : Sequential Boc protection ensures amine functionality is preserved until final steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.